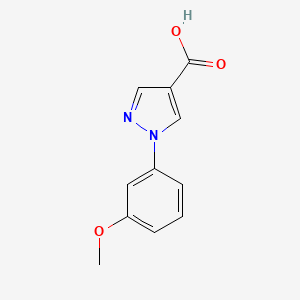

1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-4-2-3-9(5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVTYKZVAPTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block, serving as a crucial intermediate in the synthesis of complex pharmaceutical agents and functional materials. Its structure, featuring a substituted phenyl ring attached to the pyrazole core and a carboxylic acid functional group, offers multiple points for diversification, making it a valuable scaffold in drug discovery programs.

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed step-by-step experimental protocols, and explain the causality behind critical experimental choices to ensure both reproducibility and a deep mechanistic understanding.

Retrosynthetic Strategy and Workflow

The synthesis of the target molecule is most logically approached via a two-step sequence. The primary disconnection breaks the final carboxylic acid down to its corresponding ethyl ester. This strategy is advantageous as the ester intermediate is generally easier to purify via standard techniques like column chromatography and serves as a stable precursor. The subsequent hydrolysis is a robust and high-yielding transformation. The pyrazole core itself is constructed via a classical condensation reaction between a substituted hydrazine and a suitable 1,3-dicarbonyl equivalent, a hallmark of pyrazole synthesis known as the Knorr synthesis.[4]

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of Ethyl 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylate

The cornerstone of this synthesis is the regioselective formation of the pyrazole ring. This is achieved through the reaction of (3-methoxyphenyl)hydrazine with an appropriate β-ketoester, specifically ethyl 2-(ethoxymethylidene)-3-oxobutanoate. The ethoxymethylidene group acts as a masked formyl group, directing the cyclization to yield the desired 4-carboxylate isomer.

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine onto the electron-deficient carbon of the ethoxymethylidene group, followed by the elimination of ethanol. This forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen atom attacks the ketone carbonyl, leading to a dehydrative aromatization that forms the stable pyrazole ring.

Caption: Key steps in the pyrazole ring formation.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| (3-Methoxyphenyl)hydrazine hydrochloride | Sigma-Aldrich | 98% | Stable salt form, easier to handle. |

| Ethyl 2-(ethoxymethylidene)-3-oxobutanoate | TCI Chemicals | >97% | Key 1,3-dicarbonyl synthon. |

| Glacial Acetic Acid | Fisher | ACS | Serves as solvent and catalyst. |

| Ethanol (200 Proof) | Decon Labs | USP | Used for recrystallization. |

| Ethyl Acetate | VWR | HPLC | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | Lab Prepared | - | For neutralization. |

| Brine | Lab Prepared | - | For washing. |

| Anhydrous Magnesium Sulfate | Acros Organics | 99.5% | Drying agent. |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-methoxyphenyl)hydrazine hydrochloride (10.0 g, 57.3 mmol, 1.0 eq).

-

Reagent Addition: Add glacial acetic acid (100 mL) to the flask, followed by ethyl 2-(ethoxymethylidene)-3-oxobutanoate (11.1 mL, 60.2 mmol, 1.05 eq). The use of a slight excess of the ketoester ensures complete consumption of the hydrazine starting material.

-

Cyclization: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system, observing the disappearance of the starting materials.

-

Workup - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the dark solution into 500 mL of ice-cold water with stirring.

-

Workup - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL). The organic layers are combined.

-

Workup - Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to remove residual acetic acid, followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude material by recrystallization from hot ethanol to afford Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate as a crystalline solid.

Expected Outcome

| Parameter | Value |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Purity (TLC) | Single spot |

Part 2: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction using a strong base, which is a highly efficient and reliable transformation.

Mechanistic Insight

The reaction is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| Ethyl 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylate | From Part 1 | >98% | Starting ester. |

| Sodium Hydroxide (NaOH) | Sigma-Aldrich | >98% | Base for hydrolysis. |

| Ethanol (200 Proof) | Decon Labs | USP | Co-solvent for solubility. |

| Deionized Water | Lab Source | - | Reaction and workup solvent. |

| Hydrochloric Acid (HCl), concentrated | Fisher | ACS | For acidification. |

Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the ethyl ester (10.0 g, 38.4 mmol, 1.0 eq) from Part 1 in ethanol (150 mL).

-

Base Addition: Prepare a solution of sodium hydroxide (3.07 g, 76.8 mmol, 2.0 eq) in deionized water (50 mL) and add it to the flask. Using two equivalents of base ensures the reaction goes to completion.

-

Hydrolysis: Heat the mixture to reflux (approximately 80-85°C) for 2 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting ester spot is no longer visible.

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with 100 mL of deionized water. Place the flask in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is ~2-3 (verify with pH paper). A thick white precipitate will form.

-

Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 50°C overnight.

Expected Outcome

| Parameter | Value |

| Yield | >90% |

| Appearance | White crystalline solid |

| Purity (TLC) | Single spot |

Conclusion

This guide outlines a robust, efficient, and reproducible two-step synthesis for this compound. The methodology relies on fundamental, well-understood organic transformations, ensuring high yields and purity. By explaining the rationale behind procedural steps, from the choice of reagents to the specifics of the workup, this document serves not only as a protocol but also as an educational tool for researchers in synthetic and medicinal chemistry. The resulting high-purity compound is well-suited for subsequent use in advanced drug discovery and materials science applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Foreword: Understanding the "Developability" of a Modern Pharmacophore

In the landscape of contemporary drug discovery and agrochemical research, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and wide spectrum of biological activities.[1][2] Its derivatives are integral components of numerous marketed drugs and pesticides.[3] The subject of this guide, 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, represents a confluence of key structural motifs: a biologically active pyrazole core, a methoxyphenyl group known to influence metabolic stability and receptor interactions, and a carboxylic acid moiety that serves as a critical handle for molecular modifications and a determinant of solubility and pharmacokinetic behavior.

This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data to provide a holistic understanding of why the physicochemical properties of this molecule are what they are, and how these properties can be reliably determined and leveraged in a research and development context. Every experimental protocol herein is presented not merely as a set of instructions, but as a self-validating system, grounded in established scientific principles to ensure the generation of trustworthy and reproducible data.

Molecular Structure and Its Implications

The structure of this compound dictates its chemical personality. The pyrazole ring is an aromatic heterocycle, the methoxy group introduces a degree of lipophilicity and potential for hydrogen bonding, and the carboxylic acid is the primary acidic center, crucial for its solubility and interaction with biological targets.

| Feature | Implication on Physicochemical Properties |

| Pyrazole Ring | Aromatic, contributes to thermal stability. The two nitrogen atoms influence the electronic distribution and provide sites for hydrogen bonding. |

| 3-Methoxyphenyl Group | Increases lipophilicity, potentially impacting solubility and LogP. The methoxy group can act as a hydrogen bond acceptor and its position influences the molecule's conformation. |

| 4-Carboxylic Acid Group | The primary acidic functional group, determining the pKa. It is a strong hydrogen bond donor and acceptor, heavily influencing aqueous solubility and potential for salt formation. |

Predicted Physicochemical Parameters

In the absence of extensive, publicly available experimental data for this specific molecule, validated computational models provide a robust starting point for characterization. The following parameters were predicted using the SwissADME web tool, a widely used platform in drug discovery for in silico profiling.[4][5]

| Parameter | Predicted Value | Significance in Drug Development |

| Molecular Weight | 218.21 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.[6] |

| logP (Octanol/Water) | 2.15 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility (logS) | -3.25 | Predicted to be poorly soluble in water, a critical consideration for formulation development. |

| pKa (Acidic) | ~4.5 (Estimated) | Typical for a carboxylic acid on an aromatic ring. Dictates the ionization state at physiological pH. |

| Topological Polar Surface Area (TPSA) | 61.99 Ų | Below the 140 Ų threshold, suggesting good potential for cell membrane permeability.[4] |

Acidity and Ionization (pKa)

The pKa is arguably one of the most critical physicochemical parameters, as it governs the ionization state of the molecule in different pH environments, which in turn affects its solubility, absorption, distribution, and target engagement.

Causality Behind pKa Determination

The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the pyrazole ring. To experimentally determine the pKa, a potentiometric titration is the gold-standard method. This technique relies on monitoring the change in pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa is the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms of the molecule are equal.[7]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol ensures self-validation through rigorous calibration and replicate measurements.

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the expected titration range.[8]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., a minimal amount of methanol or DMSO) before diluting with deionized water to a final volume of 50 mL. The final concentration should be around 1-2 mM.[8]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.

-

Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units per minute).[8]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative). The pKa is the pH at the half-equivalence point.[9]

-

Trustworthiness: Perform the titration in triplicate. The reported pKa should be the average of the three measurements, with a standard deviation of less than 0.05 log units.

Visualization of the pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). The octanol-water partition coefficient (logP) is the most common measure of lipophilicity.

Causality Behind LogP Determination

The classic "shake-flask" method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating a lipidic environment) and water.[10] The ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium gives the partition coefficient (P), and its logarithm is logP.[11] For an ionizable compound like a carboxylic acid, it is critical to perform this measurement at a pH where the molecule is in its neutral, un-ionized state (at least 2 pH units below the pKa) to measure the intrinsic logP.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol is designed for accuracy and to minimize common sources of error like emulsion formation and phase contamination.

-

Phase Pre-saturation: Shake equal volumes of n-octanol and pH-adjusted water (e.g., pH 2.0 buffer for our carboxylic acid) together for 24 hours to ensure mutual saturation of the solvents.[12] Separate the two phases and allow them to stand until clear.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured by UV-Vis spectroscopy or HPLC (e.g., ~1 mg/mL).

-

Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., 5 mL of each).

-

Equilibration: Gently agitate the vial on a shaker at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking to prevent emulsion formation.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Dilute as necessary and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate logP using the formula: logP = log10(C_oct / C_aq).

-

Trustworthiness: The experiment should be performed in triplicate. The mass balance (total amount of compound recovered from both phases) should be between 95% and 105% of the initial amount to validate the experiment.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.

Causality Behind Solubility Determination

Equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest (e.g., water or a buffer) and then measuring the concentration of the dissolved compound. For ionizable compounds, solubility is highly pH-dependent. The intrinsic solubility (S₀) refers to the solubility of the neutral form of the molecule.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method is considered the gold standard for determining thermodynamic solubility.[13]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous medium (e.g., phosphate-buffered saline at pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. To separate the dissolved compound from the solid, filter the solution through a low-binding 0.22 µm syringe filter or centrifuge at high speed and carefully collect the supernatant.[14]

-

Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated HPLC-UV method against a standard curve.

-

Trustworthiness: Verify that the concentration of the dissolved compound does not increase with a longer equilibration time (e.g., by taking samples at 24 and 48 hours). The presence of solid material at the end of the experiment must be confirmed visually.

Thermal Properties and Stability

Thermal analysis provides critical information about the melting point, purity, and decomposition profile of a compound, which is essential for manufacturing, formulation, and storage.

Causality Behind Thermal Analysis

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can precisely determine the melting point (as the onset of the melting endotherm) and the heat of fusion (ΔH_fus), which can be used to assess purity.[15][16]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It reveals the thermal stability and decomposition profile of the compound.[17] For a carboxylic acid, a common decomposition pathway involves decarboxylation.[18]

Experimental Protocols

6.2.1 Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.[19]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point.

-

Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion (ΔH_fus).

6.2.2 Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place 5-10 mg of the compound into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance and purge with an inert gas.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of weight loss indicates the beginning of thermal decomposition.

Visualization of Thermal Analysis Workflow

Caption: Workflow for DSC and TGA thermal analysis.

Synthesis and Characterization

A reliable synthesis route is paramount for obtaining high-purity material for physicochemical and biological studies. While various methods exist for constructing pyrazole-4-carboxylic acids, a common and effective approach involves the Vilsmeier-Haack reaction.[20]

Synthetic Protocol Outline

-

Hydrazone Formation: Reaction of 3-methoxyacetophenone with phenylhydrazine to form the corresponding hydrazone.

-

Vilsmeier-Haack Cyclization: Treatment of the hydrazone with a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) to construct the pyrazole-4-carbaldehyde.

-

Oxidation: Oxidation of the aldehyde functionality to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

The final product must be purified (e.g., by recrystallization or column chromatography) and its structure and purity confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Conclusion: A Data-Driven Path to Application

The physicochemical properties of this compound—its acidity, lipophilicity, solubility, and thermal stability—are interconnected and dictate its potential as a lead compound in pharmaceutical or agrochemical development. The in-depth understanding and rigorous experimental determination of these parameters, as outlined in this guide, are not academic exercises. They are essential, decision-driving data points that inform rational molecular design, guide formulation strategies, and ultimately determine the "developability" and success of a candidate molecule. By adhering to these self-validating protocols, researchers can build a foundation of trustworthy data, enabling confident progression of promising compounds through the development pipeline.

References

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives [aabu.edu.jo]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. web.williams.edu [web.williams.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. materialneutral.info [materialneutral.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 17. libjournals.unca.edu [libjournals.unca.edu]

- 18. researchgate.net [researchgate.net]

- 19. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 20. mdpi.com [mdpi.com]

Spectroscopic Curation and Analysis of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, with the CAS Number 1177350-90-1, belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The presence of the methoxyphenyl and carboxylic acid moieties suggests potential applications in the development of novel therapeutic agents. Accurate characterization of this molecule is paramount for its advancement in any research and development pipeline. This guide provides an in-depth analysis of its expected spectroscopic signature.

Molecular Structure and Properties:

-

Structure:

Figure 1. Chemical structure of this compound.

I. Synthesis Pathway and Spectroscopic Analysis Workflow

The synthesis of this compound would typically involve a multi-step process, likely culminating in the formation of the pyrazole ring and subsequent functional group manipulations. A plausible synthetic route would be the reaction of a substituted hydrazine with a β-ketoester or a similar precursor, followed by hydrolysis of an ester to the carboxylic acid.

The characterization of the synthesized compound would then proceed through a standard workflow of spectroscopic analyses to confirm its identity and purity.

Diagram Caption: Workflow for the synthesis and spectroscopic validation of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of similar structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methoxyphenyl group, and the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |

| Pyrazole H-5 | 8.2 - 8.4 | Singlet | 1H | Protons on pyrazole rings are generally in the aromatic region. The specific shift is influenced by the substituents. |

| Pyrazole H-3 | 7.9 - 8.1 | Singlet | 1H | Similar to H-5, its chemical shift is characteristic of the pyrazole ring. |

| Methoxyphenyl H-2' | 7.3 - 7.5 | Triplet | 1H | This proton is ortho to the pyrazole substituent and meta to the methoxy group. |

| Methoxyphenyl H-6' | 7.1 - 7.3 | Multiplet | 1H | The chemical environment is influenced by both the pyrazole and methoxy groups. |

| Methoxyphenyl H-4', H-5' | 6.9 - 7.1 | Multiplet | 2H | These protons are influenced by the electron-donating methoxy group. |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 3H | The singlet is characteristic of a methoxy group attached to an aromatic ring. |

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 165 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| Methoxyphenyl C-1' | 159 - 161 | The carbon atom directly attached to the oxygen of the methoxy group. |

| Pyrazole C-5 | 138 - 140 | Aromatic carbon in the pyrazole ring. |

| Pyrazole C-3 | 135 - 137 | Aromatic carbon in the pyrazole ring. |

| Methoxyphenyl C-3' | 130 - 132 | The carbon atom at the point of attachment to the pyrazole ring. |

| Methoxyphenyl C-5' | 120 - 122 | Aromatic carbon on the methoxyphenyl ring. |

| Pyrazole C-4 | 118 - 120 | The carbon bearing the carboxylic acid group. |

| Methoxyphenyl C-6' | 115 - 117 | Aromatic carbon on the methoxyphenyl ring. |

| Methoxyphenyl C-2' | 112 - 114 | Aromatic carbon on the methoxyphenyl ring. |

| Methoxyphenyl C-4' | 105 - 107 | Aromatic carbon on the methoxyphenyl ring. |

| Methoxy (-OCH₃) | 55 - 56 | The carbon of the methoxy group. |

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 2500 - 3300 | Broad, Strong | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aryl C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methoxy C-H |

| C=O Stretch | 1680 - 1710 | Strong | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Aryl and Pyrazole Rings |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong | Ar-O-CH₃ |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | C-O |

| O-H Bend | 920 - 950 | Broad, Medium | Carboxylic Acid |

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For this compound (C₁₁H₁₀N₂O₃), the expected mass spectral data is as follows:

-

Monoisotopic Mass: 218.06914 Da

-

[M+H]⁺: 219.07642 m/z

-

[M+Na]⁺: 241.05836 m/z

-

[M-H]⁻: 217.06186 m/z

Fragmentation Pattern: The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (CO₂H, 45 Da) and potentially the methoxy group (CH₃O, 31 Da) or formaldehyde (CH₂O, 30 Da) from the methoxyphenyl moiety.

V. Experimental Protocols

While specific experimental data for the title compound is not available, the following are generalized, field-proven protocols for obtaining the spectroscopic data discussed.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay (d1): 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

B. IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

C. Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) via direct infusion or coupled with a liquid chromatography system.

-

Ionization Mode: Use electrospray ionization (ESI) in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a predictive guide for researchers. The detailed protocols and interpreted spectral data herein are intended to facilitate the unambiguous identification and characterization of this promising molecule, thereby supporting its potential development in various scientific and pharmaceutical applications.

References

In Vitro Evaluation of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide for Preclinical Drug Discovery

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel pyrazole derivative, 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. We present a strategic, multi-tiered approach designed for researchers, scientists, and drug development professionals to thoroughly characterize the compound's cytotoxic and anti-inflammatory potential. This guide moves beyond simple protocol listing to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating preclinical assessment. Detailed, step-by-step methodologies for cytotoxicity screening, anti-inflammatory assays, and mechanistic studies targeting key signaling pathways are provided, supplemented with data presentation formats and diagrams to facilitate experimental design and interpretation.

Introduction: The Rationale for Investigating this compound

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[3] Its structural versatility allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[3] Notably, pyrazole derivatives have been successfully developed as anti-inflammatory drugs (e.g., Celecoxib, a selective COX-2 inhibitor) and anticancer agents.[1][2] The target molecule, this compound, combines the established pyrazole core with a methoxyphenyl group, a feature present in other biologically active pyrazoles, and a carboxylic acid moiety, which can be crucial for target interaction and pharmacokinetic properties.

This guide outlines a logical cascade of in vitro assays to systematically evaluate this compound. The workflow begins with a foundational assessment of cytotoxicity to determine its therapeutic window. Subsequently, we delve into its potential anti-inflammatory effects, a common characteristic of this compound class. Finally, we propose mechanistic studies to elucidate the molecular pathways through which it exerts its biological activity, focusing on the well-established NF-κB and MAPK signaling cascades, which are pivotal in inflammation and cancer.[4][5]

Test Compound: Synthesis and Preparation

A reliable and well-characterized source of the test compound is paramount for reproducible results. The synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids is well-documented, often proceeding through a Vilsmeier-Haack reaction.[6][7]

Proposed Synthesis Route

The synthesis of this compound can be achieved via a two-step process:

-

Formation of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This intermediate is synthesized via the Vilsmeier-Haack reaction. 3-Methoxyphenylhydrazine is reacted with a suitable three-carbon synthon, followed by formylation using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide).[6][7]

-

Oxidation to Carboxylic Acid: The resulting pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate.

The final product should be purified by recrystallization or column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). Purity should be assessed by HPLC.

Preparation of Stock Solutions

For in vitro assays, a high-concentration stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO).

-

Protocol:

-

Accurately weigh the purified this compound.

-

Dissolve in 100% DMSO to create a stock solution of known concentration (e.g., 10 mM).

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[8]

-

Tier 1: Foundational Cytotoxicity Assessment

The initial evaluation of any novel compound must establish its cytotoxic profile. This determines the concentration range at which the compound can be tested for specific biological activities without causing non-specific cell death. We will employ two distinct and complementary assays to measure cytotoxicity: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.

Cell Line Selection

A panel of cell lines should be used to assess both general cytotoxicity and potential cancer-specific effects.

-

Non-cancerous cell line: To assess general cytotoxicity (e.g., Human Embryonic Kidney 293 - HEK293).

-

Cancer cell lines: A selection from the NCI-60 panel is recommended to screen for potential anticancer activity across different cancer types (e.g., MCF-7 (Breast), HeLa (Cervical), A549 (Lung)).[5][9]

-

Macrophage cell line: RAW 264.7 cells will be used for subsequent anti-inflammatory assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells, providing an indication of metabolic activity and, by extension, cell viability.[10][11]

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[12][13]

-

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the absorbance at the specified wavelength (e.g., 490 nm).[14]

-

Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent).[15]

-

Data Presentation and Analysis

The results of the cytotoxicity assays are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

| Cell Line | Incubation Time (h) | Assay | IC50 (µM) [Compound] | IC50 (µM) [Positive Control] |

| HEK293 | 48 | MTT | Data | Data |

| MCF-7 | 48 | MTT | Data | Data |

| HeLa | 48 | MTT | Data | Data |

| A549 | 48 | MTT | Data | Data |

| RAW 264.7 | 24 | LDH | Data | Data |

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response curve).[14][16]

Tier 2: Assessment of Anti-inflammatory Potential

Based on the known activities of pyrazole derivatives, a primary area of investigation is anti-inflammatory efficacy. A standard and robust method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

LPS, a component of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including NO, via the inducible nitric oxide synthase (iNOS) enzyme.[17] The Griess assay is used to measure nitrite, a stable metabolite of NO, in the cell culture supernatant.[6][18]

-

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only treated controls.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm.[19]

-

-

Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Data Presentation and Analysis

| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (Unstimulated) | - | Data | - |

| LPS (1 µg/mL) | - | Data | 0% |

| Compound + LPS | Conc. 1 | Data | Data |

| Compound + LPS | Conc. 2 | Data | Data |

| Compound + LPS | Conc. 3 | Data | Data |

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-only treated group. The IC50 value for NO inhibition can be determined as described previously.

Optional Follow-up: COX-2 and 5-LOX Enzyme Inhibition Assays

To further explore the anti-inflammatory mechanism, direct enzyme inhibition assays for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) can be performed. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.[18] Commercially available fluorometric or colorimetric assay kits can be used for this purpose.[20][21]

Tier 3: Mechanistic Elucidation via Western Blotting

To understand how this compound exerts its anti-inflammatory effects, we can investigate its impact on key inflammatory signaling pathways: NF-κB and MAPK. Western blotting is a powerful technique to assess the activation status of key proteins in these pathways.

Experimental Workflow

Caption: Workflow for Mechanistic Studies using Western Blotting.

Protein Extraction and Quantification

-

Step-by-Step Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

-

Centrifuge the lysates and collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using the Bradford protein assay.[2][23] This is crucial for ensuring equal protein loading in the subsequent Western blot.

-

Western Blot Analysis of NF-κB and MAPK Pathways

The activation of the NF-κB pathway is often assessed by measuring the phosphorylation of the p65 subunit or the degradation of its inhibitor, IκBα.[24] For the MAPK pathway, activation is determined by the phosphorylation status of key kinases like p38 and ERK1/2.[4]

-

Step-by-Step Protocol:

-

SDS-PAGE: Separate normalized protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, total p65, p-p38, total p38, IκBα, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Presentation and Analysis

The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels, and all are normalized to the loading control.

Caption: Hypothesized Signaling Pathways Targeted by the Test Compound.

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded approach for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory properties, and effects on key signaling pathways, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these assays will be crucial for making informed decisions about its potential as a therapeutic lead and for guiding future preclinical development, including in vivo efficacy and safety studies.

References

- 1. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 3. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. NCI-60 - Wikipedia [en.wikipedia.org]

- 6. degres.eu [degres.eu]

- 7. researchgate.net [researchgate.net]

- 8. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. An efficient synthesis of 1-H-pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions | Semantic Scholar [semanticscholar.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IC50 Calculator | AAT Bioquest [aatbio.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. ijpcbs.com [ijpcbs.com]

- 20. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rjptonline.org [rjptonline.org]

- 22. benchchem.com [benchchem.com]

- 23. static.igem.org [static.igem.org]

- 24. researchgate.net [researchgate.net]

The Pyrazole Carboxylic Acid Scaffold: A Technical Guide to Discovery and Bioactivity

This guide provides an in-depth exploration of pyrazole carboxylic acid derivatives, a cornerstone scaffold in modern medicinal chemistry. We will dissect the synthetic rationale, explore the vast landscape of their biological activities, and provide a framework for their rational design and optimization in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of this privileged heterocyclic motif.

The Pyrazole Carboxylic Acid Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of blockbuster drugs.[1][2] Its unique electronic properties, including its aromatic character and the presence of both hydrogen bond donor (N-1) and acceptor (N-2) sites, allow it to engage in diverse and specific interactions with biological targets.[3][4] The addition of a carboxylic acid functionality provides a critical anchor for further chemical modification and often serves as a key interacting group with target proteins, such as by forming salt bridges or hydrogen bonds with amino acid residues in an active site.[1][5]

The inherent versatility of the pyrazole carboxylic acid core has led to its successful application across a wide array of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents.[6][7][8][9] This guide will delve into the practical aspects of working with this scaffold, from initial synthesis to lead optimization.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic chemistry, with the most common and robust method being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] This approach offers a high degree of flexibility, allowing for the introduction of various substituents at different positions of the pyrazole ring.

Foundational Synthesis: Knorr Pyrazole Synthesis and its Variants

The classical Knorr synthesis and related methods form the bedrock of pyrazole construction. The general workflow involves the reaction of a β-ketoester (a type of 1,3-dicarbonyl) with hydrazine or a substituted hydrazine.

Experimental Protocol: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate [8]

-

Step 1: Intermediate Formation. Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base, such as sodium ethoxide, to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate.

-

Step 2: Cyclization. A suspension of the dioxo-ester intermediate is treated with hydrazine hydrate in the presence of glacial acetic acid.

-

Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate derivative.

The causality behind this experimental choice lies in its efficiency and modularity. By simply varying the starting acetophenone, a diverse library of 5-substituted pyrazole-3-carboxylates can be readily generated for screening purposes.

Advanced and "One-Pot" Methodologies

More recent advancements have focused on improving efficiency and reducing step counts. "One-pot" methods, where sequential reactions are carried out in the same reaction vessel, have become increasingly popular. For instance, Kim et al. developed a method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids, proceeding through the sequential formation of ketones and β-diketones before cyclization with hydrazine.[10]

Workflow for Pyrazole Synthesis Strategies

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

structure-activity relationship (SAR) of methoxyphenyl pyrazole compounds

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Methoxyphenyl Pyrazole Compounds

Foreword: The Privileged Scaffold in Modern Drug Discovery

From the Senior Application Scientist's Desk:

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets. We term these "privileged scaffolds" for their remarkable ability to serve as a foundation for developing potent and selective ligands. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3][4] Its utility is vast, finding application in anti-inflammatory drugs like Celecoxib, antidiabetic agents, and a plethora of kinase inhibitors for oncology.[5][6]

This guide focuses on a particularly successful subset: methoxyphenyl pyrazole compounds . The strategic incorporation of a methoxyphenyl moiety onto the pyrazole core has proven to be a highly effective strategy in drug design. The methoxy group is not merely a passive substituent; it is an active modulator of a compound's electronic, steric, and pharmacokinetic properties.[7] It can act as a hydrogen bond acceptor, influence ring electronics through resonance, and enhance metabolic stability and lipophilicity, thereby improving protein-ligand binding and overall drug-likeness.[7][8]

This document eschews a conventional, rigid format. Instead, it is structured to provide a logical, in-depth exploration of the structure-activity relationships (SAR) that govern the function of these compounds. We will dissect the core scaffold, analyze how subtle molecular modifications translate into profound changes in biological activity, and provide the practical methodologies required to explore these relationships in a research setting. Our objective is to bridge theory with practice, offering actionable insights for researchers, scientists, and drug development professionals dedicated to creating the next generation of therapeutics.

Deconstructing the Methoxyphenyl Pyrazole Core

The therapeutic potential of this class of compounds arises from the synergistic interplay of its three fundamental components: the pyrazole core, the methoxyphenyl group, and the substituents at other positions of the pyrazole ring. Understanding the role of each is paramount to rational drug design.

-

The Pyrazole Ring: This five-membered heterocycle is the anchor. Its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an excellent scaffold.[1] Key positions for substitution (N1, C3, C4, and C5) allow for three-dimensional exploration of a target's binding pocket. Due to tautomerism, unsymmetrically substituted pyrazoles can exist as a mixture of isomers, a critical consideration during synthesis and analysis.[1]

-

The Methoxyphenyl Moiety: Typically attached at the C3 or C5 position, this group often serves as a key recognition element. The position and number of methoxy groups on the phenyl ring are critical determinants of activity.

-

Electron-Donating Nature: The methoxy group donates electron density, which can modulate the reactivity and binding affinity of the entire molecule.[7]

-

Hydrogen Bonding: The oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the ligand within the active site of a protein.[8]

-

Lipophilicity & Pharmacokinetics: It can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. However, it can also be a site of metabolic liability via O-demethylation.[7]

-

-

Additional Substituents (N1, C3/C5, C4): These positions are used to fine-tune potency, selectivity, and pharmacokinetic (ADME) properties. The N1 position, for example, is frequently substituted with an aryl or heteroaryl ring that can occupy hydrophobic pockets or form additional interactions.[9][10]

Below is a conceptual diagram illustrating the key areas for modification on the methoxyphenyl pyrazole scaffold and their general impact on drug properties.

Caption: Fig. 1: Key Modification Points and Their Impact.

SAR Insights from Key Therapeutic Areas

The true power of the methoxyphenyl pyrazole scaffold is revealed by examining its application against different biological targets. The SAR varies significantly depending on the specific protein being targeted.

Anticancer Agents: Targeting Kinases and Microtubules

Methoxyphenyl pyrazoles have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases and tubulin polymerization.[11][12]

A. Dual EGFR and VEGFR-2 Kinase Inhibition:

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. Dual inhibition is a validated strategy in oncology.

A study by El-Naggar et al. provides excellent SAR insights for a series of 4-methoxyphenyl pyrazole derivatives.[13][14] The general structure involves a 4-methoxyphenyl group, a pyrazole core, and various linkers and heterocyclic moieties.

-

The 4-Methoxyphenyl Group: This moiety was found to be essential, likely fitting into a key hydrophobic pocket of the kinase ATP-binding site.

-

N1-Substitution: An unsubstituted N1-H on the pyrazole ring was generally favorable for potent activity.

-

Linker and Terminal Group: The nature of the groups attached to the pyrazole was critical. A key finding was that a pyrimidine ring linked to a substituted aniline moiety led to highly potent compounds. Compound 12 from their study, featuring a cyano-substituted terminal group, demonstrated exceptional dual inhibitory activity.[13][14]

| Compound | R Group (Terminal Moiety) | EGFR IC50 (µM)[13] | VEGFR-2 IC50 (µM)[13] | Antiproliferative IC50 (HCT-116, µM)[13] |

| 7a | Phenylamino | 0.112 | 0.235 | 11.31 |

| 7c | 4-Chlorophenylamino | 0.083 | 0.154 | 10.15 |

| 12 | 4-((4-cyanophenyl)amino) | 0.071 | 0.098 | 2.96 |

| Erlotinib | (Reference Drug) | 0.063 | - | - |

| Sorafenib | (Reference Drug) | - | 0.041 | - |

B. Tubulin Polymerization Inhibition:

Another anticancer mechanism is the disruption of microtubule dynamics. A series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanones were designed as antitubulin agents that bind to the colchicine site.[15]

-

Trimethoxyphenyl Moiety: This group is a classic feature of many colchicine-site binders and was crucial for activity. The multiple methoxy groups provide key hydrogen bond acceptor points.

-

Pyrazole C4-Linker: A ketone linker at the C4 position of the pyrazole was found to be optimal.

-

N1-Aryl Ring: Substitution on this ring significantly modulated activity. An electron-donating methyl group at the para-position of the N1-phenyl ring (compound 9c ) resulted in one of the most potent compounds in the series.[15]

-

C5-Substitution: Placing an amino group at the C5 position of the pyrazole was detrimental to bioactivity.[15]

| Compound | N1-Aryl Substituent | A549 IC50 (µM)[15] | SGC-7901 IC50 (µM)[15] | Tubulin Polymerization IC50 (µM)[15] |

| 9a | Phenyl | 0.22 | 0.27 | 2.1 |

| 9b | 4-Fluorophenyl | 0.18 | 0.23 | 2.0 |

| 9c | 4-Methylphenyl (p-tolyl) | 0.054 | 0.075 | 1.7 |

| 9f | 4-Methoxyphenyl | 0.21 | 0.24 | 2.2 |

| Colchicine | (Reference Drug) | 0.015 | 0.019 | 1.5 |

Anti-inflammatory Agents

The pyrazole core is famously present in the selective COX-2 inhibitor Celecoxib. Methoxyphenyl pyrazole derivatives have also been explored as potent anti-inflammatory agents.[5][16][17]

In one study, a series of 1,5-diphenylpyrazole derivatives were synthesized, where the N1-phenyl ring was a 4-methoxyphenyl group.[18] The goal was to develop potent anti-inflammatory and analgesic compounds.

-

N1-4-Methoxyphenyl Group: This was a consistent feature across the active compounds, suggesting it provides a favorable interaction with the target, likely COX enzymes.

-

C5-Phenyl Group: A 4-(methylsulfinyl)phenyl group at this position was found to be optimal. The sulfinyl group is hydrophilic and can improve the compound's profile.

-

C3-Substituent: A difluoromethyl (CHF2) group at the C3 position yielded the most potent compound (10 ), which showed excellent oral efficacy in rat models of arthritis and edema.[18]

Experimental Methodologies: A Self-Validating System

To explore the SAR of a compound series, a robust and reproducible workflow is essential. The process must be self-validating, where chemical synthesis is confirmed by rigorous characterization, and biological activity is measured using standardized, reliable assays.

General Synthesis Protocol: Claisen-Schmidt Condensation and Cyclization

A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles begins with the synthesis of an α,β-unsaturated ketone (a chalcone) followed by cyclization with a hydrazine derivative.[19][20]

Step-by-Step Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

To a stirred solution of an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone) (1.0 eq) in ethanol, add an appropriate aromatic aldehyde (1.0 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify.

-

-

Pyrazole Synthesis (Cyclization):

-

Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[19]

-

Add the desired hydrazine derivative (e.g., phenylhydrazine) (1.1 eq).

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude pyrazole derivative by column chromatography on silica gel or by recrystallization to obtain the final compound.

-

-

Characterization:

-

Confirm the structure of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate its identity and purity before biological testing.

-

Biological Evaluation Protocol: MTT Cytotoxicity Assay

To assess the anticancer potential of newly synthesized compounds, the MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[21]

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture human cancer cells (e.g., HCT-116, A549) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere by incubating for 24 hours.

-

-

Compound Treatment:

-

Prepare stock solutions of the synthesized methoxyphenyl pyrazole compounds in DMSO (e.g., 10 mM).

-

Create a series of dilutions of each compound in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration (on a log scale) and use a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

The following diagram illustrates the logical flow of this integrated research workflow.

Caption: Fig. 2: Integrated Workflow for SAR Studies.

Conclusion and Future Perspectives

The methoxyphenyl pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. The SAR studies highlighted herein demonstrate that while the core provides a robust foundation, the biological activity is exquisitely sensitive to the nature and placement of substituents. For kinase inhibition, elaborate side chains are required to achieve high potency, whereas for antitubulin activity, a trimethoxyphenyl moiety is the dominant pharmacophore. In anti-inflammatory design, a balance of electronic and hydrophilic groups across the scaffold yields optimal results.

The future of research in this area lies in several key directions:

-

Target Selectivity: As more pyrazole-based compounds are developed, ensuring selectivity against a panel of related targets (e.g., a kinome screen) will be critical to minimize off-target effects and potential toxicity.

-

Exploration of Isomers: A systematic investigation of different methoxy substitution patterns (ortho, meta) and the synthesis of pure regioisomers of the pyrazole core could unlock new biological activities.

-

Pharmacokinetic Optimization: While potency is often the primary goal, future work must focus on optimizing ADME properties. This includes designing compounds with greater metabolic stability (e.g., replacing the methoxy group with a metabolically stable analogue if O-demethylation is a problem) and lower potential for efflux by transporters.

-

New Therapeutic Areas: The versatility of the scaffold suggests its potential in other areas, such as neurodegenerative diseases or antiviral therapies, which remain relatively underexplored.[22][23]

By combining rational design based on established SAR with robust synthetic and biological validation, the methoxyphenyl pyrazole scaffold will undoubtedly continue to yield novel and impactful therapeutic candidates.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 18. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Investigation of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical and spectroscopic studies of 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural, electronic, and spectroscopic properties of this pyrazole derivative. The methodologies and analyses presented herein are grounded in established scientific principles and computational techniques, providing a robust framework for further investigation and application.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities and applications in materials science. Their unique chemical structure allows for diverse functionalization, leading to compounds with antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The incorporation of a methoxyphenyl group and a carboxylic acid moiety into the pyrazole scaffold, as in this compound, is anticipated to modulate its electronic properties and biological activity, making it a prime candidate for theoretical and experimental exploration.

This guide will delve into the synthesis, spectroscopic characterization, and in-silico analysis of this compound, providing a detailed understanding of its molecular architecture and potential for various applications.

Synthesis and Spectroscopic Characterization

The synthesis of 1-aryl-1H-pyrazole-4-carboxylic acid derivatives can be achieved through various established synthetic routes. A common method involves the Vilsmeier-Haack reaction of arylhydrazones, followed by oxidation of the resulting pyrazole-4-carbaldehyde.[1][2][3][4]

General Synthetic Protocol

A generalized synthetic pathway is outlined below. The specific reaction conditions, such as temperature, reaction time, and choice of reagents, may require optimization for the target molecule.

Figure 1: A generalized workflow for the synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=N stretch (pyrazole ring) | 1600-1550 |

| C=C stretch (aromatic rings) | 1600-1450 |

| C-O stretch (methoxy group) | 1250-1000 |

The experimental FT-IR spectrum should be compared with theoretical spectra obtained from DFT calculations for a comprehensive analysis of the vibrational modes.[5][6][7]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[8][9][10][11]

-